molecular formula C20H19F3N2O3S B2719684 (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-09-2

(3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2719684
CAS No.: 851806-09-2
M. Wt: 424.44
InChI Key: ACNDHZWHNACIDB-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene within the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurodevelopmental deficits associated with Down syndrome. This compound has emerged as a crucial pharmacological tool for probing DYRK1A's role in regulating transcription, neurogenesis, and synaptic function. By inhibiting DYRK1A, researchers can investigate its involvement in cell cycle control and neuronal differentiation, providing insights into potential therapeutic strategies for cognitive disorders. Furthermore, this inhibitor has shown utility in studies of beta-cell proliferation, highlighting its potential relevance in diabetes research. Its mechanism of action also extends to the modulation of the nuclear factor of activated T cells (NFAT) pathway, which is downstream of DYRK1A signaling. The compound is actively used in preclinical research to model and understand the molecular underpinnings of neurological conditions and to evaluate the therapeutic potential of DYRK1A inhibition. Studies have demonstrated its efficacy in improving cognitive function in animal models, making it a valuable compound for neurobiological research and drug discovery efforts.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-27-16-9-14(10-17(11-16)28-2)18(26)25-8-7-24-19(25)29-12-13-3-5-15(6-4-13)20(21,22)23/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNDHZWHNACIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone generally involves several key steps:

  • Formation of the Imidazole Ring: : This step can be achieved through the condensation of 1,2-diamines with α-haloketones under acidic conditions.

  • Introduction of the Thioether Moiety: : This is typically done via a nucleophilic substitution reaction between a thiol and a benzyl halide, often in the presence of a base.

  • Final Coupling Step: : The coupling of the intermediate compounds is performed under controlled conditions, typically using catalytic amounts of a base or acid to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthetic route might be optimized to improve yield and purity. This can include the use of automated synthesis processes, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Common Reagents and Conditions Used

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Strong nucleophiles like sodium hydride, or electrophiles like alkyl halides.

Major Products Formed from These Reactions: The major products depend on the specific reactions, but they often include derivatives with modified functional groups, such as sulfoxides, sulfones, and various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit specific tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl, making them potential candidates for leukemia treatment .

Antimicrobial Properties

Research has demonstrated that imidazole derivatives can possess antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes .

Herbicidal Activity

Compounds with similar structures have been evaluated for their herbicidal properties. The trifluoromethyl group is known to contribute to the herbicidal efficacy by altering the biological activity of the compound against specific weed species .

Insecticidal Activity

The thioether linkage in the compound has been associated with insecticidal properties. Research into related compounds has shown effectiveness against agricultural pests, suggesting that this compound could be developed into a novel insecticide .

Synthesis and Biological Evaluation

A study focused on synthesizing various imidazole derivatives highlighted this compound as a lead compound due to its promising biological activities. The synthesized compounds were subjected to in vitro assays against different cancer cell lines, showing significant cytotoxic effects .

Compound NameActivity TypeIC50 Value (µM)
Lead CompoundAnticancer15
Similar Compound AAntimicrobial10
Similar Compound BHerbicidal20

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity/Application Reference
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl, phenyl Transition metal sensing, Ir³⁺ ligands
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole CF₃-phenyl, diphenyl Not specified (structural analog)
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole 3,5-Dimethylphenyl, 4-fluorophenyl Crystallographic studies
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Sulfonyl, difluorophenyl, thioether Antifungal, antibacterial
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances lipophilicity and oxidative stability compared to methyl or methoxy substituents in analogs like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole .
  • Thioether vs.

Physicochemical Properties

  • Solubility: The 3,5-dimethoxyphenyl group improves aqueous solubility compared to non-polar substituents (e.g., 3,5-dimethylphenyl in ).
  • Spectroscopy: IR: The methanone carbonyl (C=O) is expected at ~1660–1680 cm⁻¹, consistent with ketone-containing imidazoles . ¹H-NMR: The dihydroimidazole’s NH proton appears as a broad singlet near δ 10–12 ppm, absent in saturated analogs .

Biological Activity

The compound (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • A 3,5-dimethoxyphenyl moiety.
  • A 4-(trifluoromethyl)benzyl group linked via a thioether.
  • An imidazole ring that contributes to its biological activity.
PropertyValue
Molecular FormulaC17H18F3N3O2S
Molecular Weight373.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing the imidazole ring have shown promising results against various cancer cell lines.

  • Case Study : A derivative of imidazole was tested against several cancer types, including leukemia and breast cancer, demonstrating an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line . This suggests that similar structural motifs may impart potent anticancer effects.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation : Compounds with imidazole rings often inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : The presence of the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Pharmacological Studies

Research has focused on evaluating the pharmacodynamics and pharmacokinetics of related compounds.

  • Study Findings : A study involving a structurally similar compound indicated a high degree of selectivity towards cancerous cells compared to normal cells, with a growth inhibition percentage exceeding 90% in certain assays .

Table 2: Comparative Anticancer Activity

Compound NameCell Line TestedIC50 (µM)% Inhibition
Compound A (similar structure)PC-30.6790.47
Compound B (related imidazole)MDA-MB-435 (breast)0.8084.32
Target CompoundK-562 (leukemia)TBDTBD

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

  • Methodology : The compound’s core imidazole ring can be synthesized via cyclocondensation of substituted aldehydes with thiourea derivatives. For example, refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid) yields imidazole derivatives with high regioselectivity . The trifluoromethylbenzyl thioether group can be introduced via nucleophilic substitution using 4-(trifluoromethyl)benzyl thiol under basic conditions. Purification via column chromatography and characterization via 1H^1H/13C^{13}C-NMR and HPLC (95.5% purity achieved in similar syntheses) are critical .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. For example, analogs like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole were resolved using single-crystal X-ray diffraction (space group P1P\overline{1}, RR-factor < 0.05) . Complementary techniques include FT-IR (to confirm thioether C-S stretching at ~650 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What solvents and reaction conditions optimize the synthesis of the imidazole core?

  • Methodology : Absolute ethanol with catalytic glacial acetic acid is effective for cyclocondensation (reflux at 80°C for 4–6 hours). For thioether formation, dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate facilitates nucleophilic substitution at 60–80°C .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence biological activity?

  • Methodology : Systematic structure-activity relationship (SAR) studies are required. For example, replacing the 3,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., trifluoromethyl) alters bioavailability and target binding. Assays such as cytotoxicity (MTT assay), antibacterial (MIC determination), and anti-inflammatory (COX-2 inhibition) can quantify effects .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate results using orthogonal assays. For instance, if a compound shows anti-proliferative activity in vitro but not in vivo, assess pharmacokinetic parameters (e.g., plasma stability, metabolic half-life). Conflicting cytotoxicity data may arise from cell line-specific sensitivity; use panels like NCI-60 to identify selectivity patterns .

Q. How can environmental persistence and degradation pathways of this compound be studied?

  • Methodology : Employ the INCHEMBIOL framework:

  • Environmental fate : Measure log PP (octanol-water partition coefficient) to predict bioaccumulation.
  • Degradation : Perform hydrolysis studies at varying pH levels (e.g., pH 3–9) and UV exposure to simulate photolysis.
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays for acute toxicity screening .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases. Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Pharmacophore modeling can identify critical functional groups (e.g., methoxy, thioether) for activity .

Key Notes

  • Avoid commercial sources like benchchem.com ; prioritize peer-reviewed synthesis protocols .
  • For biological evaluation, use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Environmental studies must follow OECD guidelines for reproducibility .

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